molecular formula C19H19N3O2 B2568295 N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide CAS No. 1210466-64-0

N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2568295
CAS No.: 1210466-64-0
M. Wt: 321.38
InChI Key: OAEIHDVYVJKULH-UHFFFAOYSA-N
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Description

N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide is a high-purity chemical compound offered for research purposes. This molecule features a naphthalene group linked via an ether and acetamide bridge to a 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole core, a privileged scaffold in medicinal chemistry . Compounds with this specific pyrazol-3-yl acetamide structure have been investigated for their ability to interact with key biological targets. Notably, closely related N-(1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide and N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamide structures have been identified as ligands for cyclin-dependent kinase 2 (CDK2) and cyclin-A2, which are critical regulators of the cell cycle . This suggests potential research applications for this compound in the field of oncology and cell biology, particularly in studying cell cycle progression and proliferation pathways. The structural similarity to other patented acetamide derivatives also indicates its relevance in early-stage drug discovery efforts for various diseases . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-22-19(16-7-4-8-17(16)21-22)20-18(23)12-24-15-10-9-13-5-2-3-6-14(13)11-15/h2-3,5-6,9-11H,4,7-8,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEIHDVYVJKULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on various pharmacological properties supported by research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydrocyclopenta[c]pyrazole moiety and a naphthalene-derived ether. The molecular formula is C15H18N3OC_{15}H_{18}N_{3}O, with a molecular weight of approximately 258.33 g/mol.

1. Antimicrobial Activity

Research indicates that compounds derived from pyrazole structures exhibit significant antimicrobial properties. In particular, derivatives similar to this compound have shown effectiveness against various bacterial strains. For instance, studies demonstrated that pyrazole derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin .

CompoundMIC (µg/mL)Standard Control
Pyrazole Derivative8-16Ciprofloxacin (32)
Naphthalene Derivative4-8Tetracycline (16)

2. Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models in rats revealed that compounds with similar structures can significantly reduce inflammation compared to controls such as indomethacin .

3. Alpha-Amylase Inhibition

Alpha-amylase inhibitors are crucial in managing diabetes by slowing carbohydrate digestion. Research has shown that pyrazole-based compounds can exhibit potent alpha-amylase inhibition. The compound's structural features enhance its binding affinity to the enzyme, leading to improved inhibitory activity compared to acarbose .

CompoundAlpha-Amylase Inhibition (%)Control
Naphthalene-Pyrazole Derivative70%Acarbose (50%)

4. Anticancer Activity

Preliminary studies suggest that the compound may have anticancer potential. In vitro assays on cancer cell lines such as RAW 264.7 indicated that similar pyrazole derivatives can inhibit nitric oxide secretion and demonstrate cytotoxic effects against tumor cells .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various naphthalene-pyrazole derivatives against clinical isolates. The results showed promising activity against resistant strains of bacteria.
  • Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory effects through the measurement of cytokine levels in treated rats, demonstrating a significant reduction in pro-inflammatory markers.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds similar to N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide exhibit promising anticancer properties. For example, studies on related pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through targeting specific signaling pathways .

1.2 Anti-inflammatory Properties
In silico studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. The docking studies indicate that it can potentially bind effectively to the enzyme's active site, making it a candidate for further development as an anti-inflammatory agent .

Neuropharmacology

2.1 Neuroprotective Effects
The structural characteristics of this compound suggest potential neuroprotective effects. Compounds with similar frameworks have been studied for their ability to protect neuronal cells from oxidative stress and excitotoxicity, which are pivotal in neurodegenerative diseases .

3.1 Antimicrobial Activity
Preliminary studies have indicated that derivatives of this compound possess antimicrobial properties against various bacterial strains. The evaluation methods typically include disc diffusion assays to determine the efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that utilize readily available reagents. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Efficacy
In a study focusing on pyrazole derivatives similar to this compound, researchers evaluated its effects on several cancer cell lines including SNB-19 and OVCAR-8. The results showed a percent growth inhibition exceeding 85%, indicating strong anticancer potential .

Case Study 2: Anti-inflammatory Mechanism
Another study utilized molecular docking techniques to explore the binding affinity of this compound to the 5-lipoxygenase enzyme. The findings suggested that modifications in the naphthalene moiety could enhance its inhibitory capacity against inflammation-related pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

The compound’s cyclopenta[c]pyrazole core distinguishes it from analogs with triazole, indole, or pyrimidine-based scaffolds. Below is a comparative analysis of key derivatives:

Compound Core Structure Key Substituents Synthetic Route Reported Activity
Target Compound Cyclopenta[c]pyrazole 2-methyl, naphthalen-2-yloxy-acetamide Not explicitly described (likely via 1,3-dipolar cycloaddition or amine coupling) Under investigation
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () Morpholine-ethyl Naphthalen-2-yloxy-acetamide Amide coupling Cytotoxic (IC₅₀ ~3.16 µM in HeLa cells)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)-N-phenylacetamide () 1,2,3-Triazole Naphthalen-1-yloxy-methyl, phenylacetamide 1,3-Dipolar cycloaddition No biological data reported
7-(3,5-Dimethylisoxazol-4-yl)-6-methoxy-2-methyl-N-(2-methylcyclopenta[c]pyrazol-3-yl)pyrimido[4,5-b]indol-4-amine () Cyclopenta[c]pyrazole + pyrimidoindole Dimethylisoxazole, methoxy, pyrimidoindole Multi-step coupling (HPLC-purified) Not specified (structural focus)

Key Observations :

  • Cytotoxicity: The morpholinoethyl analog () exhibits cytotoxicity comparable to cisplatin (3.16 µM vs. 3.32 µM), suggesting that the naphthalenyloxy-acetamide moiety contributes to bioactivity regardless of the core heterocycle .
  • Synthetic Complexity : Triazole derivatives () are synthesized via copper-catalyzed 1,3-dipolar cycloaddition, while cyclopenta[c]pyrazole derivatives (e.g., ) require multi-step coupling and purification .
Physicochemical Properties
  • Hydrogen Bonding: The acetamide and pyrazole/triazole nitrogens provide H-bond donor/acceptor sites, critical for target engagement.

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